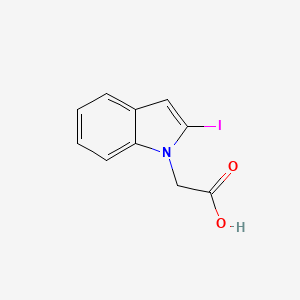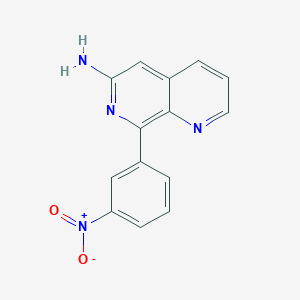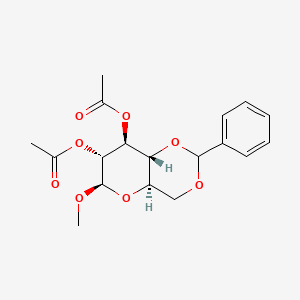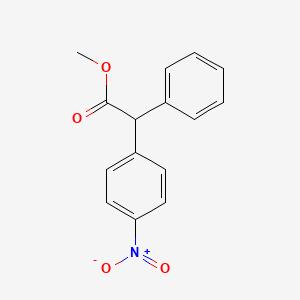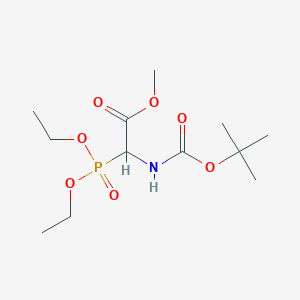
N-Isobutylcyclopropanamine
Descripción general
Descripción
N-Isobutylcyclopropanamine is a chemical compound with the molecular formula C7H15N . It contains 23 bonds in total, including 8 non-H bonds, 3 rotatable bonds, 1 three-membered ring, and 1 secondary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of N-Isobutylcyclopropanamine includes a three-membered ring and a secondary amine . For a detailed molecular structure analysis, techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction can be used .Physical And Chemical Properties Analysis
N-Isobutylcyclopropanamine Hydrochloride, a related compound, is a white to yellow solid . It has a molecular weight of 149.66 . For a detailed analysis of physical and chemical properties, techniques such as chromatography, spectroscopy, and thermal analysis can be used .Aplicaciones Científicas De Investigación
Pharmaceuticals and Drug Development
N-Isobutylcyclopropanamine has shown potential in pharmaceutical research, particularly in the development of novel therapeutic agents. Its unique cyclopropane ring structure can be utilized to design drugs with enhanced stability and bioavailability. Researchers are exploring its use in synthesizing compounds that can act as enzyme inhibitors or receptor modulators, which are crucial in treating various diseases such as cancer, neurological disorders, and infectious diseases .
Agrochemicals
In the field of agrochemicals, N-Isobutylcyclopropanamine is being investigated for its potential as a pesticide or herbicide. Its ability to interfere with specific biochemical pathways in pests and weeds makes it a promising candidate for developing new agrochemical products. This compound could help in creating more effective and environmentally friendly solutions for crop protection .
Material Science
N-Isobutylcyclopropanamine is also being studied for its applications in material science. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This makes it valuable in the production of advanced composites and coatings that require high durability and resistance to extreme conditions .
Mecanismo De Acción
Safety and Hazards
The safety data sheet for N-Isobutylcyclopropanamine Hydrochloride indicates that it may be harmful if swallowed and enters airways . It can cause skin and eye irritation and may cause respiratory irritation . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .
Propiedades
IUPAC Name |
N-(2-methylpropyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)5-8-7-3-4-7/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRZIRCYXDFUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




